molecular formula C23H26ClN3O5 B11436254 3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

Cat. No.: B11436254
M. Wt: 459.9 g/mol
InChI Key: SMZQUHKFGBAWNR-UHFFFAOYSA-N
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Description

3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound that features a unique structure combining a pyridazinone ring with an adamantane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyridazinone ring through a cyclization reaction, followed by the introduction of the adamantane carboxylic acid group via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-{5-Chloro-4-[(3,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid: This compound is unique due to its combination of a pyridazinone ring and an adamantane carboxylic acid moiety.

    Other Pyridazinone Derivatives: Compounds with similar pyridazinone structures but different substituents may exhibit different biological activities and properties.

    Adamantane Derivatives: Compounds featuring the adamantane moiety are known for their stability and are used in various applications, including antiviral drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H26ClN3O5

Molecular Weight

459.9 g/mol

IUPAC Name

3-[5-chloro-4-(3,5-dimethoxyanilino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C23H26ClN3O5/c1-31-16-4-15(5-17(6-16)32-2)26-18-11-25-27(20(28)19(18)24)23-9-13-3-14(10-23)8-22(7-13,12-23)21(29)30/h4-6,11,13-14,26H,3,7-10,12H2,1-2H3,(H,29,30)

InChI Key

SMZQUHKFGBAWNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)C(=O)O)Cl)OC

Origin of Product

United States

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